molecular formula C7H5IO2 B057085 4-Iodobenzoic acid CAS No. 619-58-9

4-Iodobenzoic acid

Cat. No.: B057085
CAS No.: 619-58-9
M. Wt: 248.02 g/mol
InChI Key: GHICCUXQJBDNRN-UHFFFAOYSA-N
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Description

4-Iodobenzoic acid, also known as p-iodobenzoic acid, is an organic compound with the formula C₇H₅IO₂. It is a white solid that is practically insoluble in water. This compound is an isomer of iodobenzoic acid and is characterized by the presence of an iodine atom attached to the para position of the benzene ring, with a carboxylic acid group at the opposite end .

Mechanism of Action

Target of Action

4-Iodobenzoic acid is a derivative of benzoic acid, with an iodine atom attached to the benzene ring

Mode of Action

The carboxylic acid functionality of this compound undergoes Fischer–Speier esterification with methanol to form the ester methyl 4-iodobenzoate . This reaction involves the conversion of a carboxylic acid to an ester, which can significantly alter the compound’s properties and its interactions with biological targets.

Result of Action

It has been used in the synthesis of [hydroxy (4-carboxyphenyl)iodonium]ion in situ, which helps in the cleavage of a variety of alkenes . This suggests that the compound could potentially influence alkene metabolism or related biochemical processes in the body.

Biochemical Analysis

Biochemical Properties

4-Iodobenzoic acid plays a crucial role in biochemical reactions, particularly in the modification of proteins. It is used in protein footprinting techniques where it serves as a specific probe for changes in protein conformation. The iodine species produced from the photolysis of this compound selectively modifies histidine and tyrosine residues in proteins . This selective modification helps in studying protein structure and interactions. Additionally, this compound can undergo Fischer–Speier esterification with methanol to form methyl 4-iodobenzoate .

Cellular Effects

This compound has been shown to influence various cellular processes. It induces G0/G1 cell cycle arrest and apoptosis in cancer cell lines such as A549 (human lung adenocarcinoma) and HT-29 (human colorectal adenocarcinoma) . This compound’s cytotoxic activity is higher than that of control agents like etoposide and 5-fluorouracil. The presence of the iodobenzoic moiety enhances its cytotoxic effects, making it a potential candidate for anticancer therapies.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific amino acid residues in proteins. The iodine radical generated from the photolysis of this compound modifies histidine and tyrosine residues . This modification can lead to changes in protein conformation and function. Additionally, this compound can inhibit enzymes involved in the phenylpropanoid pathway, such as C4H, thereby affecting lignin deposition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard conditions but may degrade under extreme conditions. Long-term studies have shown that this compound can cause sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells . Its stability and degradation products should be carefully monitored in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. Studies have shown that high doses of this compound can cause cytotoxicity and apoptosis in cancer cells . It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and conjugation reactions. The compound’s metabolic products can influence metabolic flux and metabolite levels in cells . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution can affect its localization and activity, influencing its overall biochemical effects.

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its activity and function, making it a valuable tool for studying cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodobenzoic acid can be synthesized in the laboratory by the oxidation of p-iodotoluene using potassium permanganate as the oxidizing agent . The reaction typically involves heating p-iodotoluene with an aqueous solution of potassium permanganate under reflux conditions until the oxidation is complete.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method using p-iodotoluene and potassium permanganate can be scaled up for industrial purposes. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate for oxidation reactions.

    Catalysts: Palladium catalysts for coupling reactions.

    Alcohols: Methanol for esterification reactions.

Major Products Formed:

Comparison with Similar Compounds

    2-Iodobenzoic Acid: An isomer with the iodine atom at the ortho position.

    3-Iodobenzoic Acid: An isomer with the iodine atom at the meta position.

    4-Bromobenzoic Acid: Similar structure but with a bromine atom instead of iodine.

Uniqueness: 4-Iodobenzoic acid is unique due to the specific positioning of the iodine atom, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other isomers or halogenated benzoic acids may not be as effective .

Properties

IUPAC Name

4-iodobenzoic acid
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InChI

InChI=1S/C7H5IO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GHICCUXQJBDNRN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)I
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Molecular Formula

C7H5IO2
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DSSTOX Substance ID

DTXSID20862304
Record name Benzoic acid, 4-iodo-
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Molecular Weight

248.02 g/mol
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Physical Description

White to off-white powder; [Acros Organics MSDS]
Record name 4-Iodobenzoic acid
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Vapor Pressure

0.000198 [mmHg]
Record name 4-Iodobenzoic acid
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CAS No.

619-58-9
Record name 4-Iodobenzoic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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